Benzyl4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a benzyl group, a trifluoromethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.
Benzylation: The benzyl group is introduced through a benzylation reaction, often using benzyl bromide in the presence of a base.
Carboxylation: The carboxylate ester is formed by reacting the intermediate with a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Industrial Production Methods
Industrial production of Benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological systems.
Medicine
In medicinal chemistry, Benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of Benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural rigidity. The benzyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar structure but lacks the trifluoromethyl group.
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: Similar but with a different position of the trifluoromethyl group.
Uniqueness
Benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This positioning can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C14H14F3NO3 |
---|---|
Molecular Weight |
301.26 g/mol |
IUPAC Name |
benzyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H14F3NO3/c15-14(16,17)11-8-18(7-6-12(11)19)13(20)21-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
ZFMJFMKXOIIYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.